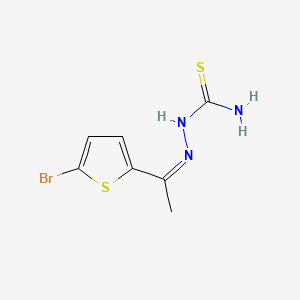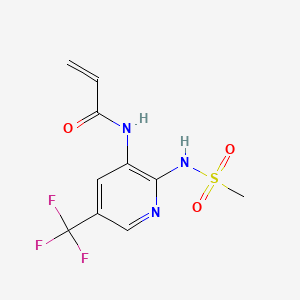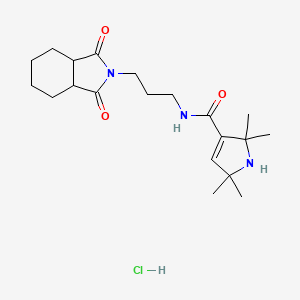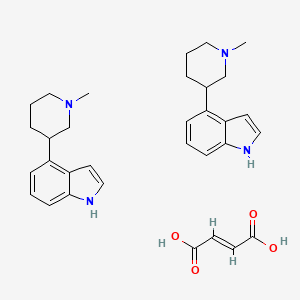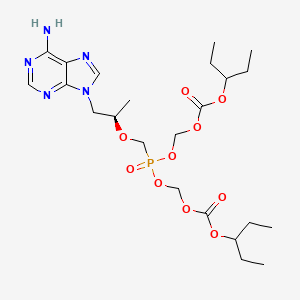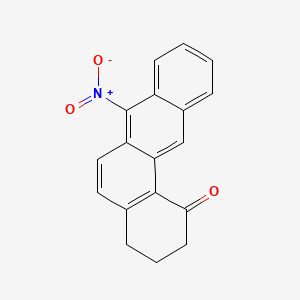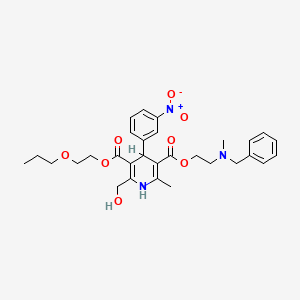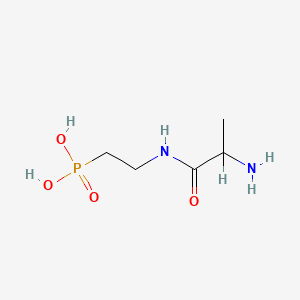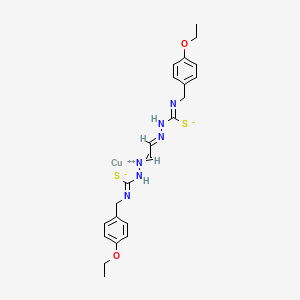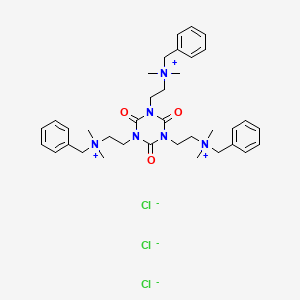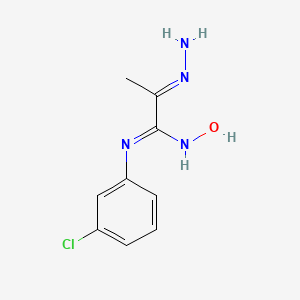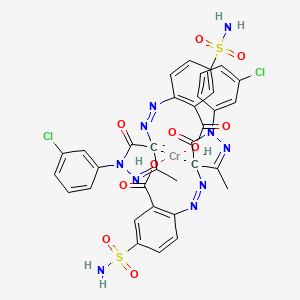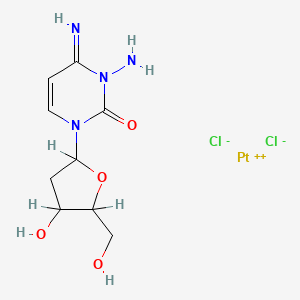
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.117 g/mol . It is also known by other names such as butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester . This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(2,4-dichlorophenoxy)butanoic acid.
Reduction: 4-(2,4-dichlorophenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound targets auxin receptors and disrupts normal cellular processes, resulting in the inhibition of cell division and elongation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
Methyl 4-(2,4-dichlorophenoxy)butyrate: Another ester derivative with similar properties and applications.
Uniqueness
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its distinct properties make it valuable in various research and industrial applications .
Propiedades
Número CAS |
18625-13-3 |
|---|---|
Fórmula molecular |
C11H10Cl2O3 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
methyl (E)-4-(2,4-dichlorophenoxy)but-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h2-5,7H,6H2,1H3/b3-2+ |
Clave InChI |
GZQVGHMMNNBHOF-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/COC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
COC(=O)C=CCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


